2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, disodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups such as sulfonic acid, amino, and sulfooxyethyl groups. It is commonly used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by the introduction of the amino group through a nitration-reduction sequence. The final steps involve the addition of the sulfooxyethyl group and the formation of the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, sodium salt (1:2)
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(m-((2-hydroxyethyl)sulfonyl)anilino)-9,10-dioxo-, hydrogen sulfate (ester), disodium salt
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-(((2-(sulfooxy)ethyl)sulfonyl)methyl)phenyl)amino)-, disodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
73157-47-8 |
---|---|
Molecular Formula |
C23H18N2Na2O11S3 |
Molecular Weight |
640.6 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonylmethyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C23H20N2O11S3.2Na/c24-21-18(38(30,31)32)11-17(19-20(21)23(27)16-7-2-1-6-15(16)22(19)26)25-14-5-3-4-13(10-14)12-37(28,29)9-8-36-39(33,34)35;;/h1-7,10-11,25H,8-9,12,24H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
FKCUOUPCVDILBN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC(=C4)CS(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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